N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
Description
N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 1-naphthamide moiety. This structure combines electron-withdrawing (chlorine) and lipophilic (naphthyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3OS/c23-15-7-4-8-16(11-15)26-21(19-12-28-13-20(19)25-26)24-22(27)18-10-3-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUQWADIWVJBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization with a suitable reagent, such as phosphorus oxychloride, to form the thieno[3,4-c]pyrazole core. The final step involves the coupling of this core with 1-naphthoyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors .
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, synthetic routes, and inferred properties.
Structural Analogues and Key Differences
a. N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (Compound 6m)
- Core Structure : Triazole ring linked to a 4-chlorophenyl group and naphthyloxy-methyl substituent.
- Key Features : The triazole moiety enables hydrogen bonding, while the naphthyloxy group enhances lipophilicity.
- Comparison: Unlike the target compound’s thienopyrazole core, 6m utilizes a triazole ring, which may improve solubility and metabolic stability.
b. N1-(2-Phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide
- Core Structure: Thieno[3,4-c]pyrazole with an oxalamide substituent.
- Key Features : The oxalamide group provides hydrogen-bonding capacity, while the trimethylcyclohexyl group contributes to steric bulk.
c. 3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide with a 3-chlorophenyl group.
- Key Features: Used as a monomer in polyimide synthesis due to its planar structure and thermal stability.
- Comparison: The target compound’s thienopyrazole core is less rigid than phthalimide, which may reduce thermal stability but improve conformational flexibility for biological interactions .
Physicochemical and Pharmacokinetic Properties
*LogP and solubility estimates based on structural fragments (e.g., naphthamide increases LogP).
Computational and Crystallographic Insights
- Electron Density Analysis: The chlorine substituent in the target compound’s 3-chlorophenyl group likely creates an electron-deficient region, enhancing electrophilic reactivity.
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- The naphthamide group in the target compound may improve binding to hydrophobic pockets compared to the oxalamide or triazole analogs.
- The 3-chlorophenyl group’s position (meta vs. para in Compound 6m) affects electronic distribution and steric interactions.
- Synthetic Challenges: The thienopyrazole core requires precise cyclization conditions to avoid byproducts, whereas triazole derivatives (e.g., 6m) benefit from modular click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
